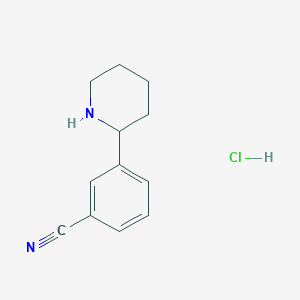

3-(Piperidin-2-yl)benzonitrile hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-2-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIVRSOYRPEVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC(=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 2 Yl Benzonitrile Hydrochloride

Established and Emerging Synthetic Routes to 3-(Piperidin-2-yl)benzonitrile (B13530788) Hydrochloride

The synthesis of 3-(Piperidin-2-yl)benzonitrile hydrochloride can be achieved through various routes, ranging from classical organic reactions to modern stereoselective and green chemistry approaches.

Classical Approaches to Piperidine-Benzonitrile Coupling

Classical synthetic strategies for coupling piperidine (B6355638) and benzonitrile (B105546) moieties typically rely on well-established reaction mechanisms. One common approach involves the formation of the C-N bond between a pre-formed piperidine ring and the benzonitrile ring. This can be accomplished through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. In this type of reaction, a protected 2-halopiperidine or piperidin-2-one derivative can be coupled with 3-bromobenzonitrile (B1265711) in the presence of a palladium catalyst and a suitable base. Following the coupling, deprotection or reduction steps would yield the target compound.

Another classical route involves constructing the piperidine ring onto the benzonitrile scaffold. This could begin with a derivative of 3-aminobenzonitrile, which would then undergo a series of reactions, such as Michael addition followed by reductive amination or cyclization, with a suitable five-carbon dielectrophile to form the six-membered piperidine ring. The final step in these classical syntheses typically involves treatment with hydrochloric acid to form the hydrochloride salt, which often improves the compound's crystallinity and stability. chemdad.com

Stereoselective Synthesis and Enantiopure Preparations of this compound

The piperidine ring in 3-(Piperidin-2-yl)benzonitrile contains a stereocenter at the C2 position, meaning the compound can exist as a pair of enantiomers (R and S). Stereoselective synthesis is crucial for isolating a single enantiomer, which is often required for specific biological applications.

Two primary strategies are employed for obtaining enantiopure preparations:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials. For instance, the synthesis can begin with a naturally occurring chiral molecule, such as an amino acid like L-lysine or D-lysine, which contains the necessary carbon and nitrogen framework. Through a series of chemical transformations, the amino acid's side chain and carboxyl group can be cyclized to form the piperidine ring while retaining the original stereochemistry.

Diastereomeric Resolution: This approach begins with the synthesis of a racemic mixture of the piperidine derivative. The racemate is then reacted with a chiral resolving agent to form a mixture of diastereomers. nih.gov Because diastereomers have different physical properties, they can be separated using techniques like fractional crystallization or chromatography. nih.gov After separation, the chiral auxiliary is cleaved to yield the individual, enantiopure (R)- and (S)- forms of the product. nih.gov

Table 1: Comparison of Stereoselective Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials to construct the chiral target molecule. | High enantiomeric purity is often achieved directly. | Dependent on the availability and cost of suitable chiral starting materials. |

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to make chemical processes more environmentally benign. In the synthesis of this compound, these principles can be applied to reduce waste, energy consumption, and the use of hazardous materials. unibo.it

Key green chemistry applications include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields. rsc.org This technique can be applied to key steps like the piperidine-benzonitrile coupling reaction. rsc.org

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives such as water, ethanol (B145695), or ionic liquids. Ionic liquids, in particular, can serve as both the solvent and catalyst and can often be recycled and reused, minimizing waste. nih.govrsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that generate minimal byproducts, such as addition reactions over substitution reactions where possible.

Derivatization and Structural Modifications of this compound

The structure of this compound offers two primary sites for chemical modification: the benzonitrile moiety and the piperidine ring system. These modifications are often performed to explore structure-activity relationships in medicinal chemistry. nih.gov

Functional Group Interconversions on the Benzonitrile Moiety

The nitrile group (-C≡N) on the benzonitrile ring is a versatile functional group that can be converted into several other functionalities. vanderbilt.edu These transformations allow for the synthesis of a diverse library of derivatives from a common intermediate.

Key interconversions include:

Reduction to Amine: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C). vanderbilt.edu

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically with heating.

Conversion to Tetrazole: Through cycloaddition reactions with an azide, such as sodium azide, the nitrile group can be converted into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

Table 2: Key Functional Group Interconversions of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄ or H₂, Pd/C vanderbilt.edu | Primary Amine (-CH₂NH₂) |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Cycloaddition | NaN₃ | Tetrazole Ring |

Chemical Modifications of the Piperidine Ring System

The secondary amine within the piperidine ring is a nucleophilic center that is readily modified. nih.gov Such modifications are a common strategy for altering the molecule's physicochemical properties, such as its polarity and basicity.

Common modifications include:

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides or through reductive amination with aldehydes or ketones. This introduces a substituent on the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of an N-amide derivative.

N-Sulfonylation: Treatment with sulfonyl chlorides yields an N-sulfonamide. science.gov

Ring Bridging: More complex modifications can involve creating bicyclic structures by bridging the piperidine ring, which introduces conformational rigidity. nih.gov

Table 3: Common Chemical Modifications of the Piperidine Nitrogen

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonamide |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromobenzonitrile |

| Lithium aluminum hydride |

| Palladium on carbon |

| Platinum oxide |

| Sodium azide |

| L-lysine |

Multi-Component Reactions Involving this compound Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of each starting material. beilstein-journals.org These reactions are distinguished by their high atom economy, procedural simplicity, and the ability to rapidly generate complex molecular scaffolds from simple precursors. beilstein-journals.orgnih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools in medicinal chemistry and drug discovery for the synthesis of diverse compound libraries. nih.govmdpi.comnih.gov The synthesis of substituted piperidine frameworks, a common motif in pharmacologically active compounds, can be effectively achieved using these methodologies.

The Ugi four-component reaction (U-4CR) typically involves the condensation of a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org A significant variant for the synthesis of heterocyclic structures is the Ugi-Joullié reaction, a three-component reaction (U-3CR) that utilizes a cyclic imine, a carboxylic acid, and an isocyanide. researchgate.net This approach provides a direct route to N-acylated α-substituted cyclic amines, including derivatives of piperidine. researchgate.net

For the synthesis of precursors to 3-(piperidin-2-yl)benzonitrile, a Ugi-Joullié reaction can be envisioned utilizing a piperidine-based cyclic imine. The key components for such a reaction would include:

Cyclic Imine: A suitable piperidine precursor, such as 2,3,4,5-tetrahydropyridine or its equivalent generated in situ.

Carboxylic Acid: A component to introduce the benzonitrile moiety, for example, 3-cyanobenzoic acid.

Isocyanide: A convertible or easily cleavable isocyanide, such as tert-butyl isocyanide or 1,1,3,3-tetramethylbutyl isocyanide, which allows for subsequent deprotection. beilstein-journals.org

The reaction proceeds through the initial protonation of the cyclic imine by the carboxylic acid, followed by a nucleophilic attack of the isocyanide carbon on the activated iminium ion. The resulting nitrilium intermediate is then trapped by the carboxylate anion. A subsequent intramolecular Mumm rearrangement yields the final, stable α-acylamino piperidine derivative. beilstein-journals.org This product serves as a direct precursor, which upon cleavage of the N-acyl group, would yield the target secondary amine, 3-(piperidin-2-yl)benzonitrile.

The versatility of the Ugi reaction allows for significant variation in the starting materials, enabling the creation of a library of analogous compounds. By altering the carboxylic acid or isocyanide component, chemists can fine-tune the properties of the final product. The table below illustrates the potential scope of a Ugi-Joullié type reaction for generating various substituted piperidine precursors.

| Entry | Cyclic Imine Precursor | Carboxylic Acid | Isocyanide | Product Structure | Hypothetical Yield (%) |

| 1 | 2,3,4,5-Tetrahydropyridine | 3-Cyanobenzoic acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(3-cyanophenyl)-1-piperidinecarboxamide | 85 |

| 2 | 2,3,4,5-Tetrahydropyridine | 4-Cyanobenzoic acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(4-cyanophenyl)-1-piperidinecarboxamide | 82 |

| 3 | 2,3,4,5-Tetrahydropyridine | Benzoic acid | Cyclohexyl isocyanide | 2-Phenyl-N-cyclohexyl-1-piperidinecarboxamide | 88 |

| 4 | 2,3,4,5-Tetrahydropyridine | 3-Fluorobenzoic acid | Benzyl isocyanide | N-Benzyl-2-(3-fluorophenyl)-1-piperidinecarboxamide | 79 |

This synthetic strategy represents a highly convergent and flexible approach to 3-(piperidin-2-yl)benzonitrile and its derivatives, capitalizing on the inherent efficiency of multi-component reactions to build molecular complexity in a single step.

Advanced Structural Characterization and Conformational Analysis of 3 Piperidin 2 Yl Benzonitrile Hydrochloride

Spectroscopic Probes for Elucidating the Molecular Structure of 3-(Piperidin-2-yl)benzonitrile (B13530788) Hydrochloride

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-(Piperidin-2-yl)benzonitrile hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its electronic and vibrational states, as well as the magnetic environments of its constituent nuclei.

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

In ¹H NMR, the aromatic protons of the benzonitrile (B105546) ring are expected to appear in the downfield region (δ 7.5-8.0 ppm), exhibiting complex splitting patterns due to ortho- and meta-couplings. The single proton at the C2 position of the piperidine (B6355638) ring (the methine proton) would be significantly deshielded by both the adjacent protonated nitrogen and the aromatic ring, likely resonating between δ 3.5-4.5 ppm. The protons of the piperidine ring's methylene (B1212753) groups would appear further upfield (δ 1.5-3.5 ppm). Due to the formation of the hydrochloride salt, the piperidine nitrogen becomes an ammonium (B1175870) cation, and its two N-H protons are expected to produce a broad, exchangeable signal in the downfield region, typically between δ 8.0-10.0 ppm.

In ¹³C NMR spectroscopy, the nitrile carbon (C≡N) would exhibit a characteristic signal around δ 118-120 ppm. The aromatic carbons would resonate in the δ 110-140 ppm range, with the carbon atom directly attached to the nitrile group (ipso-carbon) appearing at the lower end of this range (around δ 112 ppm). The carbons of the piperidine ring would be found in the aliphatic region (δ 20-60 ppm), with the C2 and C6 carbons being the most deshielded due to their proximity to the electronegative nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.5 - 8.0 | Multiplet |

| Piperidine N-H₂⁺ | 8.0 - 10.0 | Broad Singlet |

| Piperidine C2-H | 3.5 - 4.5 | Multiplet |

| Piperidine C3, C4, C5, C6-H | 1.5 - 3.5 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C=C | 129 - 140 |

| Nitrile C≡N | 118 - 120 |

| Aromatic C-CN | 110 - 115 |

| Piperidine C2, C6 | 50 - 60 |

| Piperidine C3, C5 | 25 - 35 |

| Piperidine C4 | 20 - 30 |

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructural features. For this compound, electrospray ionization (ESI) in positive mode would be the preferred technique.

The analysis would be expected to show a prominent peak for the protonated molecule [M+H]⁺, where 'M' is the free base 3-(piperidin-2-yl)benzonitrile. The free base has a molecular formula of C₁₂H₁₄N₂ and a monoisotopic mass of approximately 186.12 Da. Therefore, the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 187.13.

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. nih.gov Common fragmentation for piperidine-containing compounds involves α-cleavage adjacent to the nitrogen atom, leading to the opening of the ring. miamioh.edu The benzonitrile moiety can undergo fragmentation through the loss of a neutral hydrogen cyanide (HCN) molecule. nih.govmassbank.eu

Table 3: Expected Mass Spectrometry Data for 3-(Piperidin-2-yl)benzonitrile

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 187.13 | Protonated molecular ion of the free base |

| [M-HCN+H]⁺ | 160.11 | Loss of hydrogen cyanide from the molecular ion |

| [C₆H₅CN]⁺ | 103.04 | Benzonitrile fragment |

| [C₅H₁₀N]⁺ | 84.08 | Piperidine ring fragment from α-cleavage |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. morressier.com

For this compound, the most diagnostic peak in the IR spectrum would be the C≡N stretch of the nitrile group, which appears as a sharp and intense band in the 2220-2240 cm⁻¹ region. spectroscopyonline.comlibretexts.org The formation of the hydrochloride salt results in a protonated piperidine ring (a secondary ammonium ion), which gives rise to a broad and strong N⁺-H stretching absorption band in the 2700-3100 cm⁻¹ range. spectrabase.comchemicalbook.comnih.gov Other key absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C≡N stretch is also typically strong and sharp in the Raman spectrum. morressier.com Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often produce strong Raman signals.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N⁺-H₂ (Ammonium) | Stretch | 2700 - 3100 (Broad, Strong) | Weak / Not typically observed |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 (Medium-Strong) | Strong |

| Nitrile C≡N | Stretch | 2220 - 2240 (Sharp, Intense) | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 (Medium) | Strong |

| N-H | Bend | 1500 - 1650 (Medium) | Weak |

Reactivity and Reaction Mechanisms of 3 Piperidin 2 Yl Benzonitrile Hydrochloride

Reactivity of the Nitrile Group in 3-(Piperidin-2-yl)benzonitrile (B13530788) Hydrochloride

The benzonitrile (B105546) moiety is a versatile functional group characterized by the electron-withdrawing nature of the cyano group, which deactivates the aromatic ring toward electrophilic substitution but activates the nitrile carbon for nucleophilic attack and reduction.

The carbon-nitrogen triple bond of the nitrile group is susceptible to addition by nucleophiles and can be readily reduced. The reduction of nitriles is a fundamental transformation that typically yields primary amines, although the reaction can be controlled to produce aldehydes under specific conditions. wikipedia.org

Catalytic hydrogenation is an economical and widely used method for nitrile reduction. wikipedia.org This process often employs Group 10 metal catalysts like Raney nickel, palladium, or platinum. wikipedia.org However, a significant challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the primary amine product. wikipedia.org

Stoichiometric reductions offer an alternative with often higher selectivity for the primary amine. Reagents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), and diborane (B8814927) are effective for this transformation. wikipedia.org The mechanism with LiAlH₄ involves an initial nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine salt. A second hydride addition follows, leading to a dianionic species that, upon aqueous workup, yields the primary amine. chemistrysteps.com

Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents like Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgchemistrysteps.com The reaction proceeds through the formation of a stable intermediate after the addition of one hydride equivalent. Subsequent aqueous workup hydrolyzes this intermediate to the aldehyde. chemistrysteps.com

| Reaction Type | Reagent(s) | Product(s) | Key Characteristics |

| Full Reduction | Catalytic Hydrogenation (H₂, Raney Ni, Pd/C) | 3-(2-Aminomethylphenyl)piperidine | Economical; risk of secondary/tertiary amine byproduct formation. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(2-Aminomethylphenyl)piperidine | High yield and selectivity for primary amine. wikipedia.orgchemistrysteps.com | |

| Diborane (B₂H₆) | 3-(2-Aminomethylphenyl)piperidine | Effective stoichiometric reducing agent. wikipedia.org | |

| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H), then H₂O | 3-(Piperidin-2-yl)benzaldehyde | Reaction is stopped at the imine stage and hydrolyzed. wikipedia.orgchemistrysteps.com |

| Nucleophilic Addition | Grignard Reagents (R-MgX), then H₂O | Ketones (after hydrolysis of imine) | Forms a new carbon-carbon bond. |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is robust and proceeds through a carboxamide intermediate.

In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after proton transfer and tautomerization, a primary amide is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Continued hydrolysis of the amide cleaves it into the carboxylate salt and ammonia. Acidification of the salt in a final workup step produces the carboxylic acid.

For 3-(Piperidin-2-yl)benzonitrile, hydrolysis would convert the nitrile group into a carboxylic acid, yielding 3-(Piperidin-2-yl)benzoic acid.

Reactivity of the Piperidine (B6355638) Nitrogen and Ring System

The piperidine ring contains a secondary amine, which is a key reactive center. As the compound is a hydrochloride salt, the nitrogen is protonated and must be deprotonated with a base to exhibit its nucleophilic character. 2-Arylpiperidines are significant structural motifs in many pharmaceuticals. researchgate.netresearchgate.net

The deprotonated piperidine nitrogen is a potent nucleophile and readily participates in N-alkylation and N-acylation reactions.

N-Alkylation typically involves the reaction of the amine with an alkyl halide in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The reaction proceeds via an SN2 mechanism. The choice of base and solvent is crucial for optimizing the reaction and preventing side reactions.

N-Acylation converts the secondary amine into an amide. This is commonly achieved using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. Alternatively, peptide coupling reagents can be used to form an amide bond with a carboxylic acid. Common coupling systems include carbodiimides (like DCC or EDC) with additives (like HOBt) or phosphonium/uronium salts (like BOP, PyBOP, or HBTU).

| Reaction Type | Reagent(s) | Product(s) | Key Characteristics |

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-3-(piperidin-2-yl)benzonitrile | Standard SN2 reaction on the piperidine nitrogen. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-(piperidin-2-yl)benzonitrile | Forms a C-N bond via an intermediate iminium ion. nih.gov |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | N-Acyl-3-(piperidin-2-yl)benzonitrile | Forms a stable amide bond. |

| Carboxylic Acid, Coupling Agent (e.g., HBTU, EDC) | N-Acyl-3-(piperidin-2-yl)benzonitrile | Mild conditions suitable for complex substrates. |

Ring-opening of the piperidine scaffold is not a typical reaction and generally requires specific, often harsh, conditions or the presence of activating functional groups. Standard laboratory conditions are unlikely to induce cleavage of the robust piperidine ring.

However, specific catalytic systems can effect ring-opening. For instance, under high-pressure hydrodenitrogenation conditions over a CoO-MoO₃-Al₂O₃ catalyst, piperidine can be converted into pentylamine, which can then undergo further reactions. utwente.nl Another specialized method involves the single-electron transfer photooxidation of N-arylamino piperidines, which can be selectively converted into acyclic aminoaldehydes under mild photooxidation conditions. researchgate.net These examples represent specific, targeted transformations rather than general reactivity pathways of the parent piperidine ring in 3-(Piperidin-2-yl)benzonitrile.

Regioselectivity and Stereoselectivity in Reactions Involving 3-(Piperidin-2-yl)benzonitrile Hydrochloride

The presence of a chiral center at the C2 position of the piperidine ring introduces significant stereochemical considerations into the reactivity of the molecule. This pre-existing stereocenter can direct the outcome of reactions at both the piperidine nitrogen and the nitrile group, a phenomenon known as asymmetric induction. youtube.com

Regioselectivity: The molecule possesses two primary sites of reactivity: the nucleophilic piperidine nitrogen (after deprotonation) and the electrophilic nitrile carbon. The choice of reagents dictates which site will react. Nucleophilic reactions like alkylation or acylation will selectively occur at the nitrogen, while reductive or other nucleophilic addition reactions will target the nitrile group. This clear distinction in chemical nature allows for high regiocontrol.

Stereoselectivity: The 3-benzonitrile group is a bulky substituent at the C2 position. This steric hindrance will influence the trajectory of incoming reagents.

Reactions at the Piperidine Nitrogen: For N-alkylation or N-acylation, the electrophile will preferentially approach the nitrogen atom from the face opposite to the C2-substituent (the less hindered face). This will result in the formation of one diastereomer in excess over the other. umn.edu The degree of diastereoselectivity will depend on the steric bulk of both the C2-substituent and the incoming electrophile.

Reactions at the Nitrile Group: When the nitrile group is attacked by a nucleophile (e.g., a hydride in a reduction), the chiral piperidine ring acts as a built-in chiral auxiliary. The reagent will approach the nitrile carbon from the less sterically encumbered direction, which is influenced by the conformation of the piperidine ring and the orientation of the C2-substituent. This can lead to diastereoselective formation of the product if a new stereocenter is generated. nih.govrsc.org

Reactions on the Piperidine Ring: If further functionalization of the piperidine ring were to occur (e.g., deprotonation and substitution at the C6 position), the existing C2-substituent would strongly direct the stereochemical outcome, typically leading to a trans relationship between the C2 and C6 substituents. Kinetic resolution of racemic 2-arylpiperidines by asymmetric deprotonation has been shown to be highly selective, highlighting the strong stereochemical control exerted by the C2-aryl group. acs.orgnih.govrsc.orgrsc.org

Computational Chemistry and Theoretical Investigations of 3 Piperidin 2 Yl Benzonitrile Hydrochloride

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netresearchgate.net It is particularly effective for medium-sized organic molecules, providing a good balance between accuracy and computational cost. DFT calculations would be instrumental in determining the ground state properties of 3-(Piperidin-2-yl)benzonitrile (B13530788) hydrochloride.

A primary step involves geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. For this compound, key considerations include the bond lengths and angles of the benzonitrile (B105546) and piperidine (B6355638) rings, as well as the dihedral angle defining the orientation of the two rings relative to each other. The protonation of the piperidine nitrogen introduces a positive charge, influencing the geometry and electronic distribution significantly. The piperidine ring is known to adopt a stable chair conformation. researchgate.netrsc.org The position of the benzonitrile substituent (axial vs. equatorial) on the piperidine ring is a crucial conformational question. The equatorial conformation is generally more stable for substituted piperidines, though this can be influenced by solvent effects and intramolecular interactions. osi.lvnih.gov

Once the optimized geometry is obtained, a range of electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. researchgate.net For benzonitrile derivatives, the electronic properties are influenced by the substituents on the benzene (B151609) ring. utexas.edu The piperidinyl group, being an electron-donating group, would be expected to raise the HOMO energy, while the electron-withdrawing nitrile group would lower the LUMO energy, which is likely localized on the benzonitrile moiety.

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites for electrophilic and nucleophilic attack. The dipole moment and Mulliken charge analysis further detail the polarity and partial atomic charges within the molecule. researchgate.net

Table 1: Predicted Ground State Properties of 3-(Piperidin-2-yl)benzonitrile Hydrochloride from DFT Calculations (Note: These are hypothetical values based on typical results for similar molecules, calculated at the B3LYP/6-311++G(d,p) level of theory.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Region of electron donation; likely localized on the piperidine and benzene rings. |

| LUMO Energy | -1.5 eV | Region of electron acceptance; likely localized on the benzonitrile group. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 8.5 D | Reflects the high polarity of the molecule, enhanced by the hydrochloride salt form. |

| Mulliken Charge on N (Nitrile) | -0.45 e | Indicates a site susceptible to electrophilic attack. |

| Mulliken Charge on N-H (Piperidinium) | -0.60 e (N), +0.40 e (H) | Shows the localization of positive charge on the protonated amine. |

Transition state (TS) analysis is a computational technique used to study the mechanism of chemical reactions. It involves locating the highest energy point along a reaction coordinate, known as the transition state structure. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, TS analysis could be applied to understand its synthesis or potential metabolic pathways. For example, one could model the final step of its synthesis, such as the reduction of a corresponding pyridine (B92270) precursor or the cyclization to form the piperidine ring. nih.gov Computational methods can identify the transition state for such reactions, providing detailed geometric information and the activation energy barrier. rsc.org

Another relevant pathway for investigation would be its degradation or metabolism. For instance, reactions like N-dealkylation or hydroxylation of the piperidine ring are common metabolic transformations. mdpi.com DFT calculations can be used to model the interaction with a reactive species (e.g., a model of a cytochrome P450 active site) and calculate the energy profile for hydrogen abstraction or other oxidative steps. Studies on related reactions, such as the Knoevenagel condensation catalyzed by piperidine, have successfully used DFT to elucidate multi-step mechanisms involving carbinolamine and iminium ion intermediates, demonstrating the power of this approach. acs.org Such analyses would provide a mechanistic understanding of the molecule's stability and reactivity under specific chemical conditions.

Molecular Dynamics Simulations of this compound

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and intermolecular interactions of a molecule over time. researchgate.net MD simulations model the molecule and its environment (e.g., solvent) as a system of classical particles, solving Newton's equations of motion to track their movements.

The conformation and flexibility of this compound are highly dependent on its environment. MD simulations in an explicit solvent, such as water, are essential to capture these effects. The protonated piperidinium (B107235) ion will strongly interact with polar solvent molecules through hydrogen bonding and electrostatic interactions.

A key aspect to investigate would be the conformational equilibrium of the piperidine ring. As mentioned, the benzonitrile group can be in either an axial or equatorial position. While the equatorial position is often sterically favored, polar solvents can stabilize the axial conformer in certain substituted piperidinium salts due to favorable electrostatic interactions between the substituent and the charged nitrogen center. nih.govresearchgate.net An MD simulation could quantify the population of each conformer over time, revealing the free energy difference between the two states in a specific solvent. The simulation would also reveal the dynamics of ring inversion and the rotation around the C-C bond connecting the two rings.

Table 2: Hypothetical Conformational Population of the Benzonitrile Group in Different Solvents from MD Simulations

| Solvent | Dielectric Constant | Axial Conformer (%) | Equatorial Conformer (%) | Predominant Interaction |

| Chloroform (non-polar) | 4.8 | ~5% | ~95% | Steric hindrance dominates. |

| Methanol (polar, protic) | 33.0 | ~20% | ~80% | Solvation and H-bonding stabilize the axial conformer slightly. |

| Water (polar, protic) | 80.1 | ~30% | ~70% | Strong electrostatic and H-bonding interactions further stabilize the axial conformer. |

MD simulations provide a detailed picture of the non-covalent interactions between the solute and surrounding molecules. For this compound in an aqueous solution, the primary interactions would be with water molecules. The simulation can calculate radial distribution functions (RDFs) to show the probability of finding water molecules at a certain distance from specific atoms.

Furthermore, MD simulations can be used to study the interaction of the molecule with other chemical species, such as ions or biological macromolecules like proteins. By placing the molecule in a simulation box with a target protein, one can observe the binding process, identify key interacting amino acid residues, and calculate the binding free energy, providing insights into its potential as a ligand. researchgate.netnih.govrsc.org

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics of this compound Analogues (Focus on molecular properties and binding, excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property, such as binding affinity to a receptor. nih.govlongdom.orgijpsr.com Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to guide drug discovery and design. whiterose.ac.ukrsc.org

A QSAR study on analogues of this compound would involve several steps. First, a library of analogues would be designed, systematically varying substituents on the benzonitrile and piperidine rings. enamine.net For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties and can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular surface area, volume, shape indices (e.g., principal moments of inertia). researchgate.net

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors/acceptors.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges derived from DFT calculations.

Next, the binding affinity of each analogue to a hypothetical target protein would be determined (either experimentally or through computational docking). A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, would then be used to create an equation that links a combination of the calculated descriptors to the observed binding affinity. ufms.brresearchgate.net

For example, a hypothetical QSAR model might look like:

Binding Affinity (pIC50) = c0 + c1(LogP) - c2(PSA) + c3*(LUMO Energy)

This model would suggest that increased lipophilicity and a higher LUMO energy (less electrophilic) increase binding affinity, while a larger polar surface area decreases it. Such a model can be used to predict the binding affinity of new, unsynthesized analogues and prioritize the most promising candidates for synthesis and testing.

Table 3: Sample Molecular Descriptors for a Hypothetical QSAR Study of Analogues

| Analogue (Substitution on Benzonitrile Ring) | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | LUMO (eV) | Predicted Binding Affinity (pIC50) |

| H (Parent) | 222.7 | 1.8 | 36.1 | -1.50 | 6.5 |

| 4-Fluoro | 240.7 | 2.1 | 36.1 | -1.55 | 6.8 |

| 4-Chloro | 257.2 | 2.5 | 36.1 | -1.62 | 7.1 |

| 4-Methoxy | 252.7 | 1.7 | 45.3 | -1.45 | 6.2 |

| 4-Nitro | 267.7 | 1.9 | 82.0 | -2.10 | 5.9 |

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used to predict the physicochemical and biological properties of the compound. For 3-(Piperidin-2-yl)benzonitrile, a range of molecular descriptors can be computationally derived to provide a comprehensive profile of the molecule.

These descriptors are crucial in assessing the "drug-likeness" of a compound, often evaluated against frameworks such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Based on the calculated descriptors, 3-(Piperidin-2-yl)benzonitrile generally aligns with these guidelines, suggesting it possesses a favorable profile for oral bioavailability.

A summary of the key calculated molecular descriptors for 3-(Piperidin-2-yl)benzonitrile is presented in the interactive data table below.

Interactive Data Table of Molecular Descriptors for 3-(Piperidin-2-yl)benzonitrile

| Descriptor | Value | Significance |

| Molecular Formula | C12H14N2 | Indicates the elemental composition of the molecule. |

| Molecular Weight | 186.25 g/mol | The mass of one mole of the compound. |

| XLogP3 | 2.1 | A measure of the molecule's lipophilicity, or its ability to dissolve in fats, oils, and lipids. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms (N, O, F) that can be donated in a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O, F) with lone pairs that can accept a hydrogen bond. |

| Rotatable Bond Count | 1 | The number of bonds that can rotate freely, which influences the molecule's conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 38.0 Ų | The surface area of the molecule that is polar, which is a good predictor of drug transport properties. |

| Formal Charge | 0 | The overall charge of the molecule. |

| Heavy Atom Count | 14 | The number of non-hydrogen atoms in the molecule. |

Predictive Models for Molecular Interactions and Physicochemical Properties

Predictive models in computational chemistry utilize the calculated molecular descriptors to forecast a compound's behavior. These models are often built using machine learning algorithms trained on large datasets of known molecules and their properties. While specific predictive modeling studies on this compound are not readily found in the literature, the general principles of these models can be applied to understand its potential interactions and properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 3-(Piperidin-2-yl)benzonitrile, a QSAR model could be developed to predict its affinity for a specific biological target based on its molecular descriptors. These models are instrumental in optimizing lead compounds to enhance their desired activity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Models: In silico ADME models predict the pharmacokinetic properties of a compound. These models can forecast properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. researchgate.net For instance, the TPSA and logP values of 3-(Piperidin-2-yl)benzonitrile are key inputs for models predicting its absorption and distribution characteristics.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Molecular docking simulations could be used to investigate the potential binding modes of 3-(Piperidin-2-yl)benzonitrile within the active site of a target protein, providing insights into its mechanism of action at a molecular level.

The application of these predictive models provides a theoretical framework for understanding the potential of this compound as a bioactive molecule. These computational insights are a critical first step in the drug discovery pipeline, guiding further experimental validation and development.

Molecular and Cellular Pharmacology of 3 Piperidin 2 Yl Benzonitrile Hydrochloride Strictly Excluding Human Clinical Trial Data, Dosage/administration, Safety/adverse Effect Profiles

Receptor Binding Profiles and Ligand-Target Interactions of 3-(Piperidin-2-yl)benzonitrile (B13530788) Hydrochloride

Information regarding the broader receptor binding profile of 3-(Piperidin-2-yl)benzonitrile hydrochloride is not available in published literature. The primary interaction documented is with its target enzyme, DPP-IV.

In Vitro Radioligand Binding Assays

Specific data from in vitro radioligand binding assays for this compound are not publicly documented. Such assays are crucial for determining the affinity and selectivity of a compound against a panel of receptors, ion channels, and transporters. While this compound is known as a DPP-IV inhibitor, quantitative affinity values (Ki) from competitive binding assays using a radiolabeled ligand for DPP-IV or other receptors are not specified in the available literature.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) in Compound-Target Binding

There are no publicly accessible studies that have employed Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding of this compound to its target, DPP-IV. These biophysical techniques provide real-time data on the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy) of a ligand-target interaction, respectively. Without such studies, a deep understanding of the binding mechanism remains elusive.

Enzyme Inhibition Kinetics and Mechanism of this compound

The principal pharmacological action of this compound is the inhibition of Dipeptidyl Peptidase IV (DPP-IV). oatext.com This enzyme is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a role in regulating blood sugar. By inhibiting DPP-IV, the compound is expected to prolong the action of GLP-1, thereby enhancing insulin (B600854) secretion in a glucose-dependent manner.

Kinetic Studies of Enzyme-Compound Interactions

While the compound is classified as a DPP-IV inhibitor, detailed kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are not consistently reported in peer-reviewed publications. The mechanism of inhibition, presumed to be competitive based on the action of similar nitrile-containing compounds that interact with the active site of DPP-IV, is not explicitly confirmed with kinetic studies for this specific molecule. nih.gov

Co-Crystallization and Structural Basis of Inhibition

No co-crystal structures of this compound bound to the DPP-IV enzyme are available in protein data banks. Structural studies are vital for understanding the precise molecular interactions—such as hydrogen bonds, hydrophobic interactions, and the role of the nitrile group in binding to the enzyme's active site—that underpin the compound's inhibitory activity. In the absence of this data, any description of its binding mode would be speculative, based on computational modeling or analogy to other, structurally distinct DPP-IV inhibitors.

Modulatory Effects on Cellular Pathways and Signaling Cascades by this compound (in vitro, non-clinical)

The direct downstream cellular effect of DPP-IV inhibition by this compound would be the prevention of incretin degradation. This leads to the potentiation of the GLP-1 receptor signaling pathway. However, specific in vitro studies detailing the dose-dependent effects of this particular compound on downstream events, such as cyclic AMP (cAMP) production or protein kinase A (PKA) activation in relevant cell lines (e.g., pancreatic beta cells), are not described in the available literature. Furthermore, investigations into its effects on other cellular pathways or potential off-target signaling cascades are absent. DPP-4 is also known as the lymphocyte cell surface protein CD26 and is expressed on various immune cells, suggesting that its inhibitors could have immunomodulatory functions, but this has not been specifically studied for this compound. nih.gov

Cell-Free and Cell-Based Assays for Pathway Modulation

Information regarding the activity of this compound in cell-free and cell-based assays is not available in published scientific literature. Such assays are fundamental in determining the direct molecular targets of a compound and its subsequent effects on intracellular signaling pathways. Without this data, the mechanism of action and the specific cellular pathways modulated by this compound remain unknown.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

There are no public records of studies that have investigated the global changes in gene expression or protein levels in response to exposure to this compound. These transcriptomic and proteomic approaches are crucial for identifying the broader biological impact of a compound on cellular systems and for uncovering potential efficacy and off-target effects.

Investigation of Pharmacological Effects in Preclinical In Vitro and Ex Vivo Models

Organ Bath Studies and Isolated Tissue Preparations

Details of any investigations using organ bath studies or isolated tissue preparations to characterize the pharmacological effects of this compound have not been reported. These ex vivo techniques are essential for understanding the physiological or pathophysiological responses of intact tissues to a test compound, providing insights into its potential therapeutic applications.

Primary Cell Culture Models and Reporter Gene Assays

Similarly, there is a lack of available data on the effects of this compound in primary cell culture models or its activity in reporter gene assays. Primary cells offer a more physiologically relevant model than cell lines, while reporter gene assays are a common tool for assessing the modulation of specific gene promoters and signaling pathways. The absence of such studies limits the understanding of this compound's cellular pharmacology.

Analytical Method Development for 3 Piperidin 2 Yl Benzonitrile Hydrochloride in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of 3-(Piperidin-2-yl)benzonitrile (B13530788) hydrochloride. The choice of method depends on the specific analytical challenge, such as determining purity, quantifying the analyte in a complex matrix, or resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds like 3-(Piperidin-2-yl)benzonitrile hydrochloride. Reversed-phase HPLC is particularly well-suited for this compound due to its moderate polarity.

A typical reversed-phase HPLC method would involve a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. bme.huhplc.eu The inclusion of an acidic modifier, like phosphoric acid or formic acid, in the mobile phase can help to ensure consistent peak shape and retention time by suppressing the ionization of the secondary amine in the piperidine (B6355638) ring. For compounds lacking a strong chromophore, derivatization with reagents like 4-toluenesulfonyl chloride can be employed to enhance UV detection. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 70:30 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 228 nm) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Gas Chromatography (GC) can be a viable technique for the analysis of this compound, particularly for assessing volatile impurities or when coupled with mass spectrometry. However, due to the compound's relatively high boiling point and polar nature, derivatization is often necessary to improve its volatility and thermal stability. oup.com

Derivatization of the piperidine nitrogen with reagents such as pentafluorobenzoyl chloride can make the compound more amenable to GC analysis. oup.com The choice of column is also critical, with polar columns such as those containing polyethylene (B3416737) glycol (PEG) or modified polysiloxanes being suitable. A flame ionization detector (FID) would provide good sensitivity for quantitative analysis.

Since 3-(Piperidin-2-yl)benzonitrile possesses a chiral center at the 2-position of the piperidine ring, it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical, as they may have different pharmacological properties. Chiral HPLC is the most common method for determining the enantiomeric purity of such compounds. nih.govnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® IA, IB, AD-H), are often effective for separating a wide range of chiral compounds, including those with piperidine rings. nih.govnih.govcanberra.edu.au The mobile phase in chiral chromatography can be either normal-phase (e.g., hexane/ethanol) or reversed-phase, depending on the specific CSP and analyte. Pre-column derivatization can also be used in chiral analysis to enhance separation and detection. nih.gov

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.1% Diethylamine in Ethanol (B145695) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 228 nm |

| Injection Volume | 5 µL |

Hyphenated Mass Spectrometry for Trace Analysis and Metabolite Identification (research-focused)

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (hyphenated MS), is a powerful tool for the analysis of this compound. It offers high sensitivity and selectivity, making it ideal for trace-level quantification and structural elucidation of metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices. nih.govalternative-therapies.comresearchgate.net The high selectivity of tandem mass spectrometry, achieved through multiple reaction monitoring (MRM), allows for the detection of the target analyte with minimal interference from matrix components. lcms.cz An Atlantis C18 column can be effective for the separation of piperidine-containing compounds prior to MS detection. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantitative analysis, typically after a suitable derivatization step to improve the analyte's chromatographic properties. oup.comnih.gov GC-MS can provide complementary information to LC-MS/MS and is particularly useful for the analysis of more volatile metabolites.

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites. nih.govcurrenta.deijpras.com By determining the precise mass of a metabolite, its elemental composition can be confidently proposed. currenta.de

When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of metabolites before they are subjected to mass analysis. nih.govmdpi.com Fragmentation studies (MS/MS) on an HRMS instrument provide further structural information by breaking the metabolite into smaller, characteristic pieces. nih.govresearchgate.net This data is crucial for identifying the sites of metabolic transformations, such as hydroxylation, oxidation, or conjugation, on the parent molecule. nih.gov

Spectrophotometric and Electrochemical Methods

The development of robust analytical methods is crucial for the characterization and quantification of new chemical entities in research and development. For a molecule such as this compound, a combination of spectrophotometric and electrochemical techniques can provide valuable information regarding its concentration in various solutions and its fundamental redox properties. This section outlines the potential application and development of UV-Vis spectrophotometry and voltammetric techniques for this compound.

UV-Visible (UV-Vis) spectrophotometry is a widely utilized technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For this compound, the primary chromophore is the benzonitrile (B105546) moiety. The piperidine ring itself, being a saturated heterocyclic amine, does not exhibit significant absorbance in the 200-800 nm range. nist.gov In contrast, the benzonitrile structure, a monosubstituted benzene (B151609) ring, is expected to display characteristic π to π* electronic transitions, making it suitable for UV-Vis analysis. aip.orgresearchgate.net The absorption spectrum of benzonitrile vapor has been shown to closely resemble those of other monosubstituted benzenes. aip.orgresearchgate.net

The development of a quantitative UV-Vis method would first involve determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent, such as ethanol or methanol. A solution of the compound would be scanned across the UV range (typically 200-400 nm) to identify the λmax, which provides the highest sensitivity for measurement.

Subsequently, a calibration curve would be constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the determined λmax. Plotting absorbance versus concentration should yield a linear relationship, the slope of which is the molar absorptivity (ε), a constant specific to the compound at that wavelength. This calibration curve can then be used to determine the concentration of unknown samples of the compound.

Table 1: Hypothetical UV-Vis Spectrophotometric Data for Calibration of this compound This table presents illustrative data for the purpose of outlining the analytical method.

| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |

|---|---|

| 1.0 | 0.085 |

| 2.5 | 0.212 |

| 5.0 | 0.425 |

| 10.0 | 0.850 |

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived from the measurement of current as a function of an applied potential. amelchem.comkau.edu.sa These techniques are highly effective for studying the redox (reduction-oxidation) properties of electroactive species. libretexts.org For this compound, both the piperidine and benzonitrile moieties could potentially exhibit electrochemical activity.

Cyclic Voltammetry (CV) is a powerful and popular voltammetric technique for initially probing the redox behavior of a compound. libretexts.org In a CV experiment, the potential of a working electrode is scanned linearly versus time in a cyclic manner. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the potentials at which oxidation and reduction events occur and provide insights into the kinetics of electron transfer. libretexts.org

The benzonitrile group is known to be reducible, and the piperidine ring, particularly the nitrogen atom, can be susceptible to oxidation. nih.gov A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) and scanning the potential over a wide range. The resulting voltammogram might show a cathodic peak corresponding to the reduction of the nitrile group and an anodic peak related to the oxidation of the piperidine nitrogen.

The peak potentials (Ep) provide information about the thermodynamic ease of the redox processes, while the separation between the anodic and cathodic peak potentials (ΔEp) can indicate the reversibility of the electron transfer reaction. The peak current (ip) is proportional to the concentration of the analyte, allowing for quantitative analysis. More advanced techniques like differential pulse voltammetry or square wave voltammetry could be employed for enhanced sensitivity in quantitative applications. brown.edu

Table 2: Illustrative Cyclic Voltammetry Data for this compound This table presents hypothetical data to illustrate the expected redox properties.

| Process | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) |

|---|---|---|

| Oxidation (Piperidine Moiety) | +1.2 V | N/A |

| Reduction (Benzonitrile Moiety) | N/A | -1.8 V |

This data would suggest that the piperidine portion of the molecule undergoes an irreversible oxidation at approximately +1.2 V, while the benzonitrile portion is reduced at around -1.8 V.

Emerging Research Applications and Future Directions for 3 Piperidin 2 Yl Benzonitrile Hydrochloride

3-(Piperidin-2-yl)benzonitrile (B13530788) Hydrochloride as a Molecular Probe in Chemical Biology

The development of molecular probes is a cornerstone of chemical biology, enabling the investigation of biological systems with high precision. A molecular probe is a molecule that can be used to study the properties of other molecules or structures. While research into the application of 3-(Piperidin-2-yl)benzonitrile hydrochloride as a molecular probe is still in its nascent stages, its structural features suggest a potential for such use. The piperidine (B6355638) ring, a common scaffold in bioactive molecules, could facilitate interactions with specific biological targets. The benzonitrile (B105546) group, with its distinct electronic properties, could serve as a reporter group for various analytical techniques.

Future research in this area would likely focus on modifying the core structure of this compound to incorporate fluorescent tags or reactive groups. These modifications would allow for the visualization of biological processes or the identification of protein binding partners. The development of such probes would be a significant step forward in understanding the molecular mechanisms of disease and in the discovery of new therapeutic targets.

Integration into Chemical Libraries for High-Throughput Screening (Research Applications)

High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. Chemical libraries are the foundation of HTS, and their diversity is crucial for the success of screening campaigns. The inclusion of novel scaffolds in these libraries is therefore highly desirable.

This compound represents a unique chemical scaffold that could be a valuable addition to HTS libraries. Its combination of a piperidine ring and a benzonitrile moiety provides a distinct three-dimensional shape and chemical properties that may not be present in existing compound collections. The hydrochloride salt form also ensures good solubility in aqueous media, a critical factor for HTS assays.

The table below illustrates the typical data that would be required for the inclusion of a compound like this compound into a high-throughput screening library.

| Property | Value | Method |

| Molecular Formula | C12H15ClN2 | --- |

| Molecular Weight | 222.72 g/mol | --- |

| Purity | >95% | HPLC, NMR |

| Solubility | >10 mM in DMSO | Experimental |

| Lipinski's Rule of 5 | Compliant | Calculated |

The integration of this compound and its analogs into HTS libraries could lead to the identification of novel hit compounds for a variety of biological targets. These hits could then serve as starting points for the development of new therapeutic agents.

Advanced Materials Science Applications

The field of materials science is increasingly looking towards organic molecules for the development of new materials with tailored properties. The unique electronic and structural features of this compound make it an interesting candidate for exploration in this area. The nitrile group is known for its ability to participate in a variety of chemical transformations and to influence the electronic properties of a molecule. The piperidine ring provides a rigid, three-dimensional scaffold that can be used to control the packing of molecules in the solid state.

Potential applications in materials science could include the development of new organic semiconductors, non-linear optical materials, or porous materials for gas storage and separation. Research in this direction would involve the synthesis of polymers or metal-organic frameworks incorporating the 3-(Piperidin-2-yl)benzonitrile scaffold. The characterization of the resulting materials would provide insights into the relationship between molecular structure and macroscopic properties.

Addressing Research Gaps and Future Perspectives in the Academic Study of this compound

Despite its potential, the academic study of this compound is currently limited. A thorough review of the scientific literature reveals a significant gap in our understanding of this compound's fundamental properties and applications. This lack of information presents a clear opportunity for future research.

Key areas for future investigation include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a prerequisite for its widespread study. Detailed characterization of its physicochemical properties, including its crystal structure and spectroscopic data, is also essential.

Pharmacological Profiling: A comprehensive evaluation of the compound's biological activity is needed. This would involve screening against a wide range of biological targets to identify any potential therapeutic applications.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues of this compound would allow for the exploration of structure-activity relationships. This would provide valuable information for the optimization of any identified biological activities.

Computational Modeling: Molecular modeling studies could be used to predict the compound's binding to biological targets and to guide the design of new analogues with improved properties.

The table below summarizes the key research gaps and suggests future research directions.

| Research Gap | Future Research Direction |

| Limited synthetic routes | Development of novel, efficient, and scalable synthetic methodologies. |

| Lack of comprehensive characterization | Detailed spectroscopic (NMR, IR, MS) and crystallographic analysis. |

| Unknown biological activity | High-throughput screening against diverse biological targets and phenotypic assays. |

| No structure-activity relationship data | Synthesis of a focused library of analogues and systematic evaluation of their biological activity. |

Q & A

Q. What synthetic methodologies are commonly employed for 3-(Piperidin-2-yl)benzonitrile hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperidine ring can be functionalized via reductive amination or alkylation, followed by nitrile group introduction using Knoevenagel condensation or palladium-catalyzed cyanation. Reaction optimization includes:

- Temperature Control : Maintaining 60–80°C during cyclization to minimize side reactions .

- Catalyst Selection : Use of Pd(OAc)₂ for efficient C–N coupling, as seen in structurally analogous compounds .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation (e.g., δ 2.8–3.2 ppm for N–CH₂ protons) and benzonitrile aromatic signals .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245) and detect impurities (<2%) .

- X-ray Crystallography : For solid-state structure elucidation; Phaser-2.1 software is suitable for resolving crystallographic ambiguities .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., hexane). Data from analogous compounds suggest moderate solubility in ethanol (∼15 mg/mL at 25°C) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation at the nitrile group may occur in acidic/basic conditions, requiring pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. What strategies are effective for investigating the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses, focusing on the piperidine moiety’s role in hydrogen bonding .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding kinetics (KD values). Pre-equilibrate compound solutions in PBS (pH 7.4) to avoid buffer interference .

- Mutagenesis Studies : Validate binding hypotheses by introducing point mutations (e.g., Ala-scanning) in predicted interaction regions .

Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL, prioritizing studies with standardized assays (e.g., IC50 measured via fluorescence polarization) .

- Structural Variability : Test enantiomeric purity (e.g., chiral HPLC) since minor stereochemical differences (e.g., R vs. S configurations) drastically alter activity .

- Cellular Context : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) to assess target selectivity .

Q. What advanced characterization methods are required to study polymorphic forms of this compound?

- Methodological Answer :

- DSC/TGA : Differential scanning calorimetry (heating rate 10°C/min) to identify melting points (e.g., 163–165°C) and phase transitions .

- PXRD : Compare experimental diffraction patterns with simulated data (Mercury software) to distinguish polymorphs (e.g., Form I vs. Form II) .

- Solid-State NMR : Resolve hydrogen-bonding networks influencing bioavailability .

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be optimized for this compound?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the piperidine nitrogen to enhance membrane permeability .

- Microsomal Stability Assays : Use rat liver microsomes (RLM) with NADPH cofactor to assess metabolic degradation rates .

- Pharmacokinetic Modeling : Employ WinNonlin for non-compartmental analysis of plasma concentration-time curves .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.